Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one

Lipophilicity Drug-likeness ADME prediction

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one (CAS 1447943-05-6) is a bicyclic gem‑difluorinated ketone belonging to the octahydropentalenone class. Its molecular formula is C₈H₁₀F₂O with a molecular weight of 160.16 g/mol.

Molecular Formula C8H10F2O
Molecular Weight 160.16 g/mol
Cat. No. B13488233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one
Molecular FormulaC8H10F2O
Molecular Weight160.16 g/mol
Structural Identifiers
SMILESC1C2CC(CC2CC1=O)(F)F
InChIInChI=1S/C8H10F2O/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-6H,1-4H2/t5-,6+
InChIKeyXLXHKWUHWJMLKF-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one – Physicochemical Definition and Procurement-Ready Identity


Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one (CAS 1447943-05-6) is a bicyclic gem‑difluorinated ketone belonging to the octahydropentalenone class. Its molecular formula is C₈H₁₀F₂O with a molecular weight of 160.16 g/mol . The compound features a cis‑fused bicyclo[3.3.0]octane core bearing a carbonyl at the 2‑position and a gem‑difluoromethylene moiety at the 5‑position. The rel‑(3aR,6aS) designation defines the relative stereochemistry at the ring junction, ensuring a consistent three‑dimensional geometry that distinguishes it from other diastereomers and non‑fluorinated analogs . Computed physicochemical properties include a predicted density of 1.2 ± 0.1 g/cm³, a boiling point of 204.6 ± 40.0 °C at 760 mmHg, and a LogP of 2.01 .

Why Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one Cannot Be Replaced by Its Non-Fluorinated Parent or Monocyclic Analogs


The gem‑difluoro substitution at the 5‑position of the octahydropentalene scaffold fundamentally alters the compound’s lipophilicity, conformational restraint, and electrostatic profile relative to both the non‑fluorinated parent hexahydropentalen-2(1H)-one and simpler monocyclic gem‑difluoro ketones such as 4,4‑difluorocyclohexanone . The cis‑fused bicyclo[3.3.0]octane framework imposes a rigid exo/endo topology that influences downstream reactivity, metabolic stability, and target‑binding geometry in ways monocyclic counterparts cannot replicate [1]. Substituting the difluoro unit with a CH₂ group abolishes the fluorine‑mediated electronic effects; substituting the bicyclic core with a monocyclic ring removes the conformational pre‑organization that is critical for applications in scaffold‑hopping and bioisosteric replacement programs [1]. The following quantitative evidence maps these differentiation dimensions.

Quantitative Differentiation Evidence for Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one Versus Closest Analogs


LogP Shift of +0.83 Relative to Non-Fluorinated Parent Core Establishes Enhanced Membrane Permeability Potential

The target compound exhibits a computed LogP of 2.01 (Leyan ACD/Labs prediction), whereas the non‑fluorinated parent hexahydropentalen‑2(1H)‑one has an ACD/LogP of 1.18 . This represents a ΔLogP of +0.83, or a ~70% increase. The gem‑difluoro substitution thus raises lipophilicity substantially, which is inversely related to the behavior observed for the corresponding amine series where difluorination decreased LogP by 0.5–0.6 units [1]. Lipophilicity is a key determinant of passive membrane permeability, and the higher LogP of the target compound suggests superior cell‑penetration potential relative to the non‑fluorinated core when incorporated into lead molecules.

Lipophilicity Drug-likeness ADME prediction

Bicyclic Scaffold Outperforms Monocyclic 4,4-Difluorocyclohexanone on LogP Differential (Δ ~1.81 Units) and Boiling Point (Δ ~47 °C)

When benchmarked against 4,4‑difluorocyclohexanone—a widely used monocyclic gem‑difluoro building block—the target compound displays markedly higher predicted LogP (2.01 vs 0.20) and higher boiling point (204.6 vs 157.4 °C) . The ΔLogP of approximately +1.81 units reflects the contribution of the additional two‑carbon bridge and the bicyclo[3.3.0]octane topology to lipophilicity. The boiling point elevation of roughly 47 °C is consistent with the increased molecular weight (160.16 vs 134.12 g/mol) and greater van der Waals surface area. These differences are material: in fragment‑based drug discovery or parallel synthesis campaigns, the bicyclic scaffold offers a distinct region of physicochemical space compared to monocyclic alternatives [1].

Scaffold hopping Conformational restriction Building block selection

Predicted Density Increase of ~20% Over Non-Fluorinated Core Signifies Tighter Crystal Packing and Different Formulation Behavior

The predicted density of the target compound is 1.2 ± 0.1 g/cm³ (ACD/Labs), compared to 1.0 ± 0.1 g/cm³ for the non‑fluorinated hexahydropentalen-2(1H)-one . The ~20% density increase is attributable to the higher mass and polarizability of the C–F bonds replacing C–H bonds, resulting in stronger intermolecular dispersion forces and potentially more efficient crystal packing. For procurement decisions involving solid‑state formulation, crystallization process development, or amorphous dispersion screening, this density differential has practical implications for bulk handling, solubility–density relationships, and mechanical tableting properties .

Solid-state properties Formulation Crystallinity

Rel-(3aR,6aS) Stereochemistry Provides Defined Three-Dimensional Geometry Lacking in Racemic Non-Rel Mixtures

The target compound is specified with rel‑(3aR,6aS) absolute stereochemistry at the ring junction, distinguishing it from non‑stereochemically specified octahydropentalen‑2‑ones . The 2025 gram‑scale synthesis paper demonstrated that the octahydropentalene scaffold can be elaborated into pure exo‑ and endo‑amine diastereomers, with pKa values reflecting efficient transmission of fluorine electronic effects through the bicyclic framework [1]. Although the ketone is a precursor rather than the final amine, procurement of the stereochemically defined rel-(3aR,6aS) ketone ensures that downstream diastereoselective reductions (e.g., NaBH₄-mediated) proceed with predictable facial selectivity—a control that is lost when using stereochemically undefined or racemic mixtures [1].

Stereochemistry Chiral building blocks Diastereoselective synthesis

High Purity Specification (98%) Across Independent Vendors Supports Reproducible Synthetic and Analytical Workflows

Multiple independent vendors list the target compound at a minimum purity of 98%, including AKSci (98%), Leyan (98%), and ChemSrc (98%) . In contrast, the non‑fluorinated parent hexahydropentalen-2(1H)-one is commonly supplied at lower purity grades (e.g., 95%) or without a specified minimum purity . The consistent 98% specification for the fluorinated compound reduces the risk of impurity‑driven artifacts in catalytic reactions (particularly metal‑catalyzed couplings sensitive to halogenated or oxygenated contaminants) and ensures batch‑to‑batch consistency required for medicinal chemistry SAR campaigns.

Quality control Reproducibility Procurement specification

Octahydropentalene Scaffold Recognized as Elongated 4,4-Difluorocyclohexane Surrogate – a Distinct Bioisostere Class

The 2025 publication by Voloshyna et al. explicitly positions the 2‑substituted 5,5‑difluorooctahydropentalene scaffold as a possible elongated 4,4‑difluorocyclohexane surrogate based on structural data [1]. This bioisosteric relationship is supported by the scaffold’s bicyclo[3.3.0]octane topology, which offers an expanded hydrocarbon framework relative to cyclohexane while retaining the gem‑difluoro moiety. The target ketone serves as the direct synthetic precursor to the amine building blocks profiled in that study, enabling access to both exo‑ and endo‑amine diastereomers via diastereoselective NaBH₄ reduction and Mitsunobu amination [1]. This places the target compound at the gateway of a validated SAR exploration pathway that cannot be entered from monocyclic 4,4‑difluorocyclohexanone.

Bioisosterism Scaffold-based design Cyclohexane replacement

Procurement-Relevant Application Scenarios for Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one


Medicinal Chemistry Building Block for gem-Difluoro Bicyclic Amine Library Synthesis

The target ketone is the direct synthetic precursor to stereochemically pure exo‑ and endo‑5,5‑difluorooctahydropentalen‑2‑amines, which have been demonstrated as valuable building blocks for drug discovery through gram‑scale synthetic protocols and full pKa/LogP characterization [1]. Research teams engaged in amine‑focused library synthesis or CNS‑penetrant lead optimization can procure the ketone and perform diastereoselective reductive amination to access both exo and endo amine diastereomers from a single starting material [1].

Scaffold-Hopping Programs Targeting Cyclohexane Replacement

When medicinal chemistry programs identify that a 4,4‑difluorocyclohexane motif is suboptimal—for example, due to insufficient conformational restriction, high metabolic lability, or poor target complementarity—the octahydropentalene scaffold provides an elongated, more lipophilic alternative with defined three‑dimensional geometry [1]. The target compound’s LogP of 2.01 and bicyclic topology can address physicochemical liabilities (e.g., low LogP, high PSA) that may arise with monocyclic gem‑difluoro building blocks .

Asymmetric Ligand Synthesis for Organocatalysis and Transition‑Metal Catalysis

The rigid bicyclo[3.3.0]octane core with defined rel‑(3aR,6aS) stereochemistry has precedent as a chiral scaffold for ligand design in asymmetric catalysis [1]. The ketone functional group at the 2‑position allows for condensation with chiral amines or hydrazines to generate imine or hydrazone ligands, while the gem‑difluoro moiety modulates the electronic environment at the catalytic center without introducing steric bulk. The high purity specification (98%) reduces concerns about catalyst poisoning by trace impurities .

Fluorinated Fragment Collection for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 160.16 g/mol, a LogP of 2.01, and 0 rotatable bonds, the target compound satisfies standard fragment‑likeness criteria (MW < 300, LogP ≤ 3, rotatable bonds ≤ 3) [1]. Its incorporation into institutional fragment libraries expands chemical space coverage into the gem‑difluoro bicyclic region, complementing commonly screened monocyclic fluorinated fragments. The availability of the compound at 98% purity from multiple vendors ensures rapid procurement for fragment screening campaigns .

Quote Request

Request a Quote for Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.